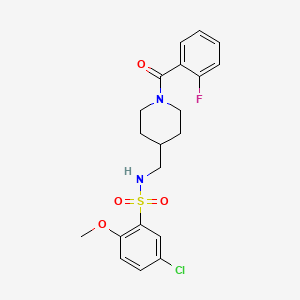

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O4S/c1-28-18-7-6-15(21)12-19(18)29(26,27)23-13-14-8-10-24(11-9-14)20(25)16-4-2-3-5-17(16)22/h2-7,12,14,23H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVZGXJFDGIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 4-piperidone. The piperidine ring is then functionalized with a 2-fluorobenzoyl group through an acylation reaction using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the piperidine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-hydroxybenzenesulfonamide.

Reduction: Formation of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Pharmacology: Research on this compound includes its interaction with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Chemical Biology: It is used as a tool compound to study biological pathways and processes, particularly those involving sulfonamide-sensitive enzymes.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

5-Bromo-2-Chloro-N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)benzamide (CAS 1234807-39-6)

- Structure : Replaces the benzenesulfonamide group with a benzamide. The bromine at position 5 and chlorine at position 2 on the benzene ring alter electronic properties compared to the methoxy group in the target compound.

- Molecular Weight : 453.7 g/mol vs. ~437.5 g/mol (estimated for the target).

5-Chloro-N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-2-Methoxybenzamide (CAS 2320687-38-3)

- Structure : Substitutes the 2-fluorobenzoyl group with a dimethylsulfamoyl moiety.

- Implications : The dimethylsulfamoyl group introduces a polar, electron-withdrawing substituent, which could enhance metabolic stability but reduce membrane permeability compared to the hydrophobic 2-fluorobenzoyl group .

Variations in Sulfonamide-Linked Substituents

5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide (Glyburide-Related Compound)

- Structure : Features a sulfamoylphenethyl group instead of the piperidinylmethyl linkage.

- Implications : The phenethyl chain increases flexibility and may improve binding to sulfonylurea receptors, as seen in glyburide analogs. However, the absence of a piperidine ring could limit conformational restraint .

1-(4-Chlorobenzenesulfonyl)-N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)piperidine-4-Carboxamide (CAS 870987-02-3)

- Structure : Replaces the 2-methoxybenzenesulfonamide with a 4-chlorobenzenesulfonyl group and adds a phenyl-oxadiazole carboxamide.

Fluorine Substitution Effects

Ortho-Fluorobutyryl Fentanyl (N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide)

- Structure : Shares a 2-fluorophenyl group but lacks the sulfonamide moiety.

- Implications : The 2-fluoro substitution in both compounds may enhance binding through halogen bonding or hydrophobic interactions. However, the fentanyl derivative’s opioid activity underscores the importance of the sulfonamide group in differentiating pharmacological targets .

Structure-Activity Relationship (SAR) Insights

- Piperidine Substituents : The 2-fluorobenzoyl group in the target compound likely improves lipophilicity and π-π stacking compared to bulkier groups (e.g., dimethylsulfamoyl) or polar moieties .

- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs generally exhibit stronger hydrogen-bonding interactions with targets like kinases or proteases, as seen in ALK inhibitors (e.g., LDK378 in ), where sulfonamide derivatives show enhanced selectivity .

- Halogen Effects : Chlorine at position 5 (target compound) vs. bromine (CAS 1234807-39-6) influences steric and electronic properties. Chlorine’s smaller size may allow better fit into hydrophobic pockets .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C20H22ClFN2O4S

- Molecular Weight : 440.9 g/mol

- CAS Number : 1235386-69-2

- Structure : The compound features a sulfonamide group, a piperidine ring, and a fluorobenzoyl moiety, which contribute to its biological properties.

The mechanism of action for sulfonamide derivatives often involves inhibition of enzyme activity related to tumor proliferation and angiogenesis. For example, sulfonamides may inhibit carbonic anhydrase or other enzymes critical for cancer cell metabolism. The presence of the piperidine structure may enhance binding affinity to target proteins involved in these pathways.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is sparse, similar compounds have shown moderate bioavailability and favorable metabolic stability.

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation into related sulfonamide compounds reported a significant reduction in tumor size in xenograft models when treated with similar structures. This reinforces the hypothesis that this compound may exhibit similar effects. -

Case Study on Enzyme Inhibition :

Another study focused on the inhibition of carbonic anhydrase by sulfonamide derivatives, showing that modifications in the benzene ring significantly altered inhibitory potency. This suggests that further structural optimization of this compound could enhance its biological activity.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide?

- Methodology :

- Step 1 : Start with functionalized piperidine intermediates. For example, introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under anhydrous conditions (THF, DIPEA, 0°C → RT) .

- Step 2 : Perform reductive amination to attach the sulfonamide moiety. Use sodium triacetoxyborohydride (STAB) in dichloromethane with catalytic acetic acid .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by HPLC .

- Key Challenges : Minimize racemization during piperidine functionalization and ensure regioselectivity in sulfonamide coupling.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Analytical Workflow :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., S=O···H-N hydrogen bonds). Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- NMR Spectroscopy : Assign peaks using , , and NMR. The 2-fluorobenzoyl group typically shows a doublet at ~7.4–8.0 ppm in NMR .

- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 481.1) and detect impurities .

Q. What solubility and stability profiles are observed under experimental conditions?

- Solubility :

- Polar Solvents : Soluble in DMSO (>50 mg/mL) and DMF; partially soluble in methanol (<5 mg/mL).

- Aqueous Buffers : Limited solubility (PBS: ~0.1 mg/mL at pH 7.4), requiring formulation with cyclodextrins or surfactants for in vitro assays .

- Stability :

- Degrades in acidic conditions (t < 24 hrs at pH 3.0) due to sulfonamide hydrolysis. Store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored to optimize biological activity?

- SAR Strategies :

- Piperidine Modifications : Replace 2-fluorobenzoyl with bulkier aryl groups (e.g., 3-chlorobenzoyl) to enhance target binding. Compare IC values in kinase inhibition assays .

- Sulfonamide Tweaks : Test methyl/methoxy substitutions at the benzene ring to improve metabolic stability (e.g., replace 5-chloro with 5-trifluoromethyl) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., ALK or GPR119) .

Q. What experimental designs resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Off-Target Effects : Perform counter-screening against related enzymes (e.g., ROS1 for ALK inhibitors) to confirm selectivity .

- Data Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. How is selectivity against off-target proteins assessed in vitro and in vivo?

- In Vitro :

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition of 100+ kinases at 1 µM .

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 to predict drug-drug interactions .

- In Vivo :

- Rodent Xenografts : Compare tumor regression in ALK-positive vs. ALK-negative models (e.g., NCI-H2228 vs. A549) .

- Biomarker Analysis : Measure plasma GLP-1 levels in diabetic models to validate GPR119 agonism .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 481.92 g/mol | Calc. |

| LogP (Predicted) | 3.2 ± 0.5 | |

| Hydrogen Bond Acceptors | 6 | Calc. |

| Rotatable Bonds | 7 | Calc. |

Table 2 : In Vitro ADME Data

| Parameter | Result | Reference |

|---|---|---|

| Plasma Stability (t) | >6 hrs (human, pH 7.4) | |

| CYP3A4 Inhibition | IC > 10 µM | |

| Caco-2 Permeability | 8.2 × 10 cm/s |

Critical Notes

- Cross-validate structural data with multiple techniques (X-ray + NMR) to address crystallographic disorder risks .

- For in vivo studies, include pharmacokinetic parameters (AUC, C) to contextualize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.